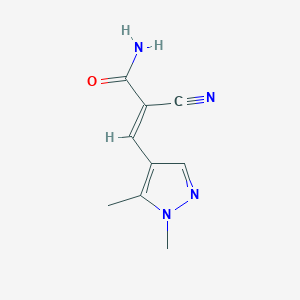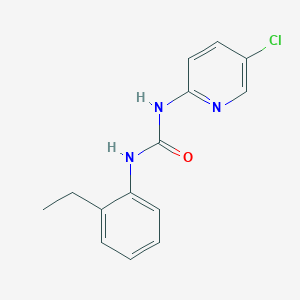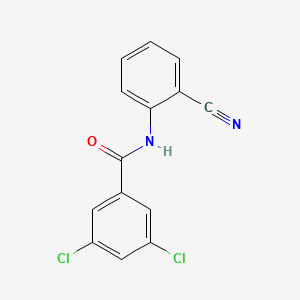
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMCA and belongs to the family of acrylamide derivatives. DMCA is a highly potent inhibitor of protein kinase CK2, which is involved in various cellular processes. The purpose of
Mécanisme D'action
DMCA inhibits CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the phosphorylation of substrates by CK2, which is essential for its function. The inhibition of CK2 by DMCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and physiological effects
DMCA has been shown to have several biochemical and physiological effects. In addition to its inhibition of CK2, DMCA has been shown to induce DNA damage and inhibit cell proliferation. DMCA has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
DMCA has several advantages for lab experiments. It is a highly potent and selective inhibitor of CK2, making it a valuable tool for studying the role of CK2 in various cellular processes. DMCA is also easy to synthesize and purify, making it readily available for research. However, DMCA has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research of DMCA. One potential application is its use in combination with other cancer therapies to enhance their efficacy. DMCA could also be used as a tool to study the role of CK2 in various cellular processes, such as cell signaling and DNA repair. Additionally, further research is needed to determine the potential toxicity and side effects of DMCA, as well as its pharmacokinetics and pharmacodynamics in vivo.
Conclusion
In conclusion, 2-cyano-3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a highly potent and selective inhibitor of protein kinase CK2, which has shown promise for cancer therapy. DMCA has several biochemical and physiological effects, including its potential to induce apoptosis and inhibit tumor growth. While DMCA has some limitations, its ease of synthesis and availability make it a valuable tool for scientific research. Further research is needed to fully understand the potential applications and limitations of DMCA in cancer therapy and other areas of research.
Méthodes De Synthèse
DMCA can be synthesized using a simple method that involves the reaction of 3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylonitrile with acrylamide. The reaction takes place in the presence of a catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure DMCA.
Applications De Recherche Scientifique
DMCA has been extensively studied for its potential use in cancer treatment. CK2 is overexpressed in various types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. DMCA has been shown to be a highly potent and selective inhibitor of CK2, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(1,5-dimethylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(5-12-13(6)2)3-7(4-10)9(11)14/h3,5H,1-2H3,(H2,11,14)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIPCJDHALIPM-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5314158.png)
![2-{4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B5314167.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5314186.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-thienyl)acetamide](/img/structure/B5314195.png)
![4-{[4-bromo-3-(methylsulfonyl)phenyl]sulfonyl}-2,6-dimethylmorpholine](/img/structure/B5314197.png)

![3-hydroxy-3-{[{[1-(hydroxymethyl)cyclobutyl]methyl}(methyl)amino]methyl}-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5314214.png)
![2-[4-bromo-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5314221.png)
![3-[(methylsulfonyl)amino]benzamide](/img/structure/B5314226.png)
![2-chloro-4-fluoro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5314233.png)
![5-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}-N,N-dimethylpyridin-2-amine](/img/structure/B5314240.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenylacetamide](/img/structure/B5314245.png)
![4-{[3-(2,5-difluorobenzoyl)piperidin-1-yl]methyl}-5-ethyl-2-furamide](/img/structure/B5314250.png)